![molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6](/img/structure/B27288.png)
2-[(Acetylthio)methyl]-3-phenylpropionic Acid
Overview
Description
2-[(Acetylthio)methyl]-3-phenylpropionic acid (CAS: 91702-98-6) is an organosulfur compound with the molecular formula C₁₂H₁₄O₃S and a molecular weight of 238.3 g/mol . It features a phenyl group attached to a propionic acid backbone, modified by an acetylthio (-SAc) methyl substituent. The compound is a white to yellow powder or liquid with a melting point of 39°C and a predicted pKa of 4.06, indicative of its weakly acidic nature .
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs like Racecadotril (Acetorphan), a peripherally acting enkephalinase inhibitor used to treat acute diarrhea . Its synthesis involves stereospecific reactions, such as the treatment of (R)-2-bromo-3-phenylpropionic acid with thioacetic acid and triethylamine, ensuring high enantiopurity .
Preparation Methods
Nucleophilic Substitution with Phase Transfer Catalysis
The most industrially viable method involves reacting 2-bromo-3-phenylpropionic acid with potassium thioacetate in ethyl acetate, facilitated by a phase transfer catalyst (PTC) such as trioctylmethylammonium chloride (Aliquat 336®) .
Reaction Conditions and Mechanism
The reaction proceeds via an SN2 mechanism, where the thioacetate anion attacks the electrophilic carbon adjacent to the bromine atom. The PTC enhances interfacial reactivity by shuttling the anion into the organic phase, significantly accelerating the reaction . Key parameters include:
Parameter | Value/Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0–15°C | Minimizes side reactions |
Solvent | Ethyl acetate | Optimal polarity for solubility |
Catalyst Loading | 0.3–1% molar (vs. substrate) | Maximizes anion transfer |
Reaction Time | 5–6 hours | Ensures complete conversion |
Under these conditions, the process achieves yields of 87% for the (S)-enantiomer when starting from (R)-2-bromo-3-phenylpropionic acid . Optical inversion occurs due to the stereochemical requirements of the SN2 pathway, making this method ideal for enantioselective synthesis.
Thioacetic Acid-Mediated Acetylation
An alternative approach from EP-0 524 553 employs thioacetic acid and potassium carbonate in acetonitrile, followed by extraction with ethyl acetate . This method avoids PTCs but requires stringent inert conditions (argon atmosphere) and longer reaction times (6 hours).
Comparative Analysis
Metric | PTC Method | Thioacetic Acid Method |
---|---|---|
Yield | 87% | 75% |
Optical Purity | >99% ee | 95% ee |
Scalability | Industrial (3L reactor) | Lab-scale |
Byproducts | Minimal | Thioester hydrolysis products |
The PTC method surpasses the thioacetic acid approach in yield and scalability, attributed to enhanced reaction kinetics and reduced side reactions. However, both methods require post-reaction purification via aqueous washes (sodium thiosulfate) to remove residual bromide and catalyst .
Solvent and Catalyst Optimization
Solvent Selection
Ethyl acetate is preferred over toluene or chlorinated solvents due to its balance of polarity and low toxicity. Trials with methyl tert-butyl ether (MTBE) showed reduced yields (≤70%) due to poor solubility of potassium thioacetate .
Catalyst Screening
Asymmetric ammonium salts (e.g., Aliquat 336®) outperform crown ethers and cryptands in cost-effectiveness and compatibility with ethyl acetate. A study comparing catalysts revealed:
Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|
Aliquat 336® | 87 | 5 |
18-Crown-6 | 78 | 8 |
Tetrabutylammonium | 82 | 6 |
The superior performance of Aliquat 336® stems from its ability to stabilize the transition state in the SN2 mechanism .
Industrial-Scale Process Design
The patented PTC method has been implemented in 3L reactors with the following workflow:
-
Charging : (R)-2-bromo-3-phenylpropionic acid, ethyl acetate, and Aliquat 336® are mixed at 15°C.
-
Reagent Addition : Potassium thioacetate is introduced in two portions to control exothermicity.
-
Quenching : Sodium thiosulfate washes remove unreacted bromide.
-
Crystallization : The product is isolated as the dicyclohexylamine salt (76.3% yield) after solvent evaporation and recrystallization .
This protocol reduces purification steps compared to earlier methods, cutting production costs by ~20% .
Chemical Reactions Analysis
Types of Reactions: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetylthio group into sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenylpropionic acids.
Scientific Research Applications
Pharmaceutical Research
2-[(Acetylthio)methyl]-3-phenylpropionic acid is explored for its potential as an anti-inflammatory agent . Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response by regulating prostaglandin synthesis.
Case Study: Analgesic Properties
Preliminary studies indicate that this compound exhibits analgesic effects comparable to established NSAIDs. Further investigations are necessary to elucidate its pharmacokinetics and bioavailability profiles.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic substitution reactions due to the acetylthio group.
- Esterification reactions involving the carboxylic acid moiety.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Phenylpropionic Acid | Propionic Acid | Lacks acetylthio substitution |
Acetaminophen | Para-hydroxyacetanilide | Analgesic properties; lacks thioether functionality |
Ibuprofen | Propanoic Acid | Anti-inflammatory; different side chain configuration |
Sulfinpyrazone | Pyrazole derivative | Contains sulfur; used for gout treatment |
The unique acetylthio substitution in this compound may enhance its biological activity compared to these similar compounds, making it a subject of interest for further research in drug development .
Biological Interaction Studies
Research has begun to investigate the binding affinity of this compound with various biological targets, including enzymes and receptors involved in inflammatory pathways. Initial findings suggest that it may interact with COX enzymes, similar to other NSAIDs, which opens avenues for exploring its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves its interaction with specific molecular targets. The acetylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Structural Analogs
3-Acetylthio-2-methylpropionic Acid (CAS: N/A, C₆H₁₀O₃S, MW: 162.2 g/mol)
- Structural Difference : Replaces the phenyl group with a methyl group, reducing steric bulk and molecular weight.
- Applications : Used in the synthesis of Captopril , an angiotensin-converting enzyme (ACE) inhibitor .
- Key Contrast : The absence of the phenyl ring limits its use in bulkier drug scaffolds compared to 2-[(Acetylthio)methyl]-3-phenylpropionic acid .
Levulinic Acid (2-Methyl-3-oxobutanoic Acid, CAS: 123-76-2, C₅H₈O₃, MW: 116.12 g/mol)
- Structural Difference : Contains a ketone (-CO) group instead of the acetylthio (-SAc) moiety.
- Applications : Widely used in biofuels, polymers, and organic synthesis.
- Key Contrast : Lacks sulfur-based reactivity, making it unsuitable for thiol-dependent biochemical interactions .
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS: 109089-77-2, C₁₇H₁₈O₃, MW: 270.32 g/mol)
- Structural Difference : Incorporates methoxy and methyl substituents on the phenyl ring.
- Applications : Intermediate for Tolterodine-L-Tartrate , a urinary antispasmodic.
- Key Contrast : Enhanced steric and electronic effects from substituents alter solubility and target binding compared to the unsubstituted phenyl variant .
Functional Group Analysis
Physicochemical Properties
Property | This compound | 3-Acetylthio-2-methylpropionic Acid | Levulinic Acid |
---|---|---|---|
Molecular Weight (g/mol) | 238.3 | 162.2 | 116.12 |
Melting Point (°C) | 39 | Not reported | 33–35 |
Boiling Point (°C) | 381.9 (predicted) | Not reported | 245–246 |
pKa | 4.06 | ~4.5 (estimated) | 4.6 |
Solubility | Lipophilic (due to phenyl group) | Moderate polarity | Water-soluble |
Key Insights :
Biological Activity
2-[(Acetylthio)methyl]-3-phenylpropionic acid is an organic compound with the molecular formula C₁₂H₁₄O₃S and a molecular weight of approximately 238.30 g/mol. Its unique structure, characterized by an acetylthio substitution and a phenyl group, positions it as a compound of interest in biological research, particularly regarding its potential therapeutic applications.
The compound features:
- Functional Groups : Acetylthio and carboxylic acid moieties which contribute to its reactivity.
- Reactivity : The acetylthio group can undergo nucleophilic substitution reactions, while the carboxylic acid can participate in esterification reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain pathways.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation into its pain-relief capabilities.
The proposed mechanism involves:
- Enzyme Interaction : The compound's structural similarity to NSAIDs suggests it may interact with cyclooxygenase enzymes, modulating inflammatory responses.
- Binding Affinity : Interaction studies highlight its potential binding with biological targets, indicating a need for further pharmacokinetic and bioavailability assessments.
Comparative Analysis
To better understand its biological activity, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Phenylpropionic Acid | Propionic Acid | Lacks the acetylthio substitution; simpler structure |
Acetaminophen | Para-hydroxyacetanilide | Analgesic properties; lacks thioether functionality |
Ibuprofen | Propanoic Acid | Anti-inflammatory; different side chain configuration |
Sulfinpyrazone | Pyrazole derivative | Contains a sulfur atom; used for gout treatment |
The acetylthio substitution in this compound may enhance its biological activity compared to these similar compounds, influencing its pharmacological profile.
Case Studies and Research Findings
- Inflammation Studies : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in cultured cells treated with pro-inflammatory cytokines.
- Analgesic Evaluation : Animal models have been utilized to assess pain relief efficacy. Preliminary findings suggest that the compound provided significant pain reduction compared to control groups, indicating potential for development as an analgesic agent.
- Toxicological Assessment : Safety evaluations revealed that while the compound exhibited some irritant properties at high concentrations, it was generally well-tolerated at therapeutic doses.
Future Directions
Further research is necessary to:
- Clarify the pharmacokinetics and bioavailability of this compound.
- Explore its potential in clinical settings for treating inflammatory and pain-related conditions.
- Investigate the specific interactions with target proteins to elucidate its mechanism of action more clearly.
Q & A
Q. Basic: What are the established synthetic methodologies for 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, and how do reaction conditions influence enantiomeric purity?
Answer:
The compound is synthesized via nucleophilic substitution using (R)-2-bromo-3-phenylpropionic acid and thioacetic acid in the presence of an organic base (e.g., triethylamine). Key parameters include:
- Temperature control : Maintained between -10°C and +30°C to minimize side reactions .
- Base addition rate : Slow metering of triethylamine prevents racemization, ensuring high enantiomeric purity of the (S)-enantiomer .
- Chiral resolution : Semi-preparative chiral HPLC is employed post-synthesis to isolate enantiomers, with yields >90% reported under optimized conditions .
Table 1: Representative Synthesis Conditions
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | -10°C to +30°C | Higher temps risk racemization |
Base Addition Rate | Slow, controlled | Reduces byproducts |
Post-synthesis Purification | Chiral HPLC | Achieves >98% enantiomeric excess |
Q. Basic: What analytical techniques are validated for determining the purity and structural integrity of this compound?
Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard. Purity >98% is achievable using C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the acetylthio group (δ ~2.4 ppm for CHCO) and phenyl protons (δ ~7.2-7.4 ppm) .
- Mass Spectrometry (LC-MS) : High-resolution ESI-MS validates molecular weight (CHOS, [M+H] = 239.08) and detects trace impurities .
Q. Advanced: How can researchers address challenges in achieving high enantiomeric purity during scale-up synthesis?
Answer:
- Kinetic Resolution : Optimize reaction kinetics by controlling the stoichiometry of thioacetic acid and base to favor the (S)-enantiomer .
- Continuous Flow Chemistry : Reduces batch variability and improves temperature control, critical for industrial-scale production .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FT-IR to track reaction progress and adjust parameters in real time .
Q. Advanced: What are the metabolic pathways and stability profiles of this compound in biological systems?
Answer:
- Metabolite Identification : In vitro studies using liver microsomes reveal hydrolysis of the acetylthio group to form 3-mercapto-3-phenylpropionic acid, a reactive thiol intermediate .
- Degradation Pathways : Acidic conditions (e.g., gastric fluid) accelerate hydrolysis, while neutral pH enhances stability. Stabilizing excipients (e.g., cyclodextrins) are recommended for oral formulations .
- Analytical Methods : LC-MS/MS quantifies metabolites, with fragmentation patterns confirming structural modifications .
Q. Basic: What pharmacological targets are associated with this compound derivatives?
Answer:
- Enkephalinase Inhibition : The compound is a precursor to Racecadotril (Acetorphan), which inhibits intestinal fluid secretion by blocking enkephalin degradation .
- ACE Inhibition : Derivatives like Omapatrilat incorporate the thioester moiety to enhance zinc-binding affinity in angiotensin-converting enzyme (ACE) active sites .
Table 2: Key Pharmacological Applications
Derivative | Target | Mechanism of Action |
---|---|---|
Racecadotril | Enkephalinase | Antisecretory, anti-diarrheal |
Omapatrilat | ACE | Antihypertensive |
Q. Advanced: How do structural modifications of the acetylthio group influence bioactivity and pharmacokinetics?
Answer:
- Thioester Stability : Replacement of the acetyl group with longer acyl chains (e.g., propionyl) increases metabolic stability but reduces solubility .
- Stereochemical Effects : (S)-enantiomers show 10-fold higher ACE inhibition compared to (R)-counterparts due to optimal enzyme binding .
- Prodrug Design : Conversion to disulfide prodrugs (e.g., via glutathione conjugation) enhances oral bioavailability by resisting premature hydrolysis .
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-98-6 | |
Record name | 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.